molecular formula C12H12ClFN4OS B5500145 N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5500145
M. Wt: 314.77 g/mol
InChI Key: RUOMWVULTVIYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H12ClFN4OS and its molecular weight is 314.77 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is 314.0404380 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis of similar compounds, emphasizing their potential as pesticides or for biological applications. For example, research on derivatives of N-(3-chloro-4-fluorophenyl) compounds with anti-inflammatory activity has been reported, indicating the chemical versatility and potential therapeutic applications of such compounds (K. Sunder & Jayapal Maleraju, 2013). The synthesis process often involves multiple steps, including reactions with various substituted acetamides, and is characterized using techniques like NMR, IR, and mass spectra.

Potential Antifungal and Antitumor Applications

Compounds with structural similarities have been studied for their antifungal and antitumor activities. For instance, triazole-oxadiazole compounds have been synthesized and evaluated for their in vitro antifungal activity against Candida species. Some derivatives showed potent antifungal effects, suggesting the potential of similar structures for developing new antifungal agents (B. Çavușoğlu, L. Yurttaş & Z. Cantürk, 2018). Furthermore, derivatives of 1,2,4-triazole have been evaluated for their inhibitory activity against the mushroom tyrosinase, with some showing significant inhibitory activity, indicating potential applications in melanogenesis inhibition (Mubashir Hassan et al., 2022).

Antimicrobial Activity

Research on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has explored their antimicrobial properties. These studies have synthesized various derivatives and evaluated their activity against bacteria and fungi, showing some compounds exhibit antimicrobial activity, which highlights the potential of such compounds in antimicrobial applications (N. Badiger et al., 2013).

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4OS/c1-7-16-17-12(18(7)2)20-6-11(19)15-10-4-3-8(13)5-9(10)14/h3-5H,6H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOMWVULTVIYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.